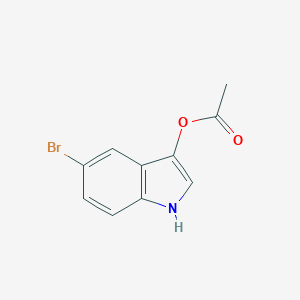
3-Acétoxy-5-bromoindole
Vue d'ensemble
Description
5-Bromoindoxyl acetate is a halogenated heterocyclic compound. It is widely used as esterase substrate.
Applications De Recherche Scientifique
Substrat de l'estérase
Le 3-acétoxy-5-bromoindole est largement utilisé comme substrat de l'estérase . Les estérases sont des enzymes qui décomposent les esters en acide et en alcool dans une réaction chimique avec de l'eau. En utilisant ce composé comme substrat, les chercheurs peuvent étudier l'activité de l'estérase non spécifique dans diverses matrices biologiques .
Études histochimiques
Ce composé a été utilisé dans des études histochimiques de l'estérase non spécifique de l'épididyme de souris . L'histochimie est l'étude de la composition chimique des cellules et des tissus des plantes et des animaux. Elle est utilisée pour visualiser ou identifier une variété de structures biologiques.
Enquête sur l'activité enzymatique
Le this compound a été utilisé comme substrat pour étudier l'activité estérase dans les cellules épithéliales de la thyroïde du cobaye et de l'épididyme de souris . Cela permet de comprendre le rôle de ces enzymes dans différents processus biologiques.
Procédure de coloration
Ce composé a été utilisé dans des procédures de coloration pour les coupes congelées de muscle fixées dans du formaldéhyde tamponné . La coloration est une technique auxiliaire utilisée en microscopie pour améliorer le contraste de l'image microscopique.
Composé hétérocyclique halogéné
Le this compound est un composé hétérocyclique halogéné . Ces types de composés sont souvent utilisés dans la découverte et le développement de médicaments.
Applications biotechnologiques
Les indoles, y compris le this compound, ont été étudiés pour leurs applications biotechnologiques . Par exemple, ils peuvent être utilisés dans des réactions catalysées par des enzymes pour la synthèse de divers composés bioactifs .
Mécanisme D'action
Target of Action
Indole derivatives are known to exhibit high-affinity binding to many receptors , suggesting that 3-Acetoxy-5-bromoindole may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation . The brominated derivative of indole may have unique interactions due to the presence of the bromine atom, which can participate in halogen bonding with biological targets.
Biochemical Pathways
Indole and its derivatives are involved in a wide range of biochemical pathways. They can be produced from tryptophan by fermentation and can be converted into halogenated and oxygenated derivatives
Pharmacokinetics
The solubility of the compound in ethanol suggests that it may have good bioavailability when administered orally or intravenously.
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antitumor, antibacterial, antiviral, and antifungal activities . It’s plausible that 3-Acetoxy-5-bromoindole may have similar effects.
Analyse Biochimique
Biochemical Properties
3-Acetoxy-5-bromoindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted from indole by the indole specific flavin-dependent halogenase BrvH, which is identified in marine metagenomes .
Cellular Effects
The effects of 3-Acetoxy-5-bromoindole on various types of cells and cellular processes are profound. For example, bromoindoles, including 3-Acetoxy-5-bromoindole, have been found to inhibit Escherichia coli O157:H7 biofilms . They influence cell function by reducing swimming and swarming motility and curli formation, which are important factors for EHEC biofilm formation .
Dosage Effects in Animal Models
The effects of 3-Acetoxy-5-bromoindole vary with different dosages in animal models. For instance, the maximum-tolerated dose of indoles, including 3-Acetoxy-5-bromoindole, was determined to prevent potential drug-induced side effects during dosing .
Propriétés
IUPAC Name |
(5-bromo-1H-indol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTGECHXNQBTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066192 | |
| Record name | 1H-Indol-3-ol, 5-bromo-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17357-14-1 | |
| Record name | 1H-Indol-3-ol, 5-bromo-, 3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17357-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoindoxyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017357141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-3-ol, 5-bromo-, 3-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indol-3-ol, 5-bromo-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-indol-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOINDOXYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBY7EQC6N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Bromoindoxyl acetate interact with esterases?
A: 5-Bromoindoxyl acetate acts as a substrate for esterases. Upon enzymatic hydrolysis, it releases 5-bromoindoxyl, which undergoes rapid oxidation to form the insoluble blue dye, 5,5'-dibromoindigo. This reaction allows for the visualization of esterase activity in tissues and cells. [, ]
Q2: What are the advantages of using 5-Bromoindoxyl acetate over other esterase substrates?
A2: 5-Bromoindoxyl acetate offers several advantages:
- Fine and Uniform Granularity: It produces finely granular, well-localized precipitates of 5,5'-dibromoindigo, enabling precise enzyme localization. []
- Reduced Hydrolytic Artifacts: Unlike substrates like α-naphthyl acetate and naphthol AS acetate, 5-bromoindoxyl acetate exhibits minimal non-enzymatic hydrolysis, leading to more accurate results. []
- Enhanced Sensitivity: 5-Bromoindoxyl acetate demonstrates improved sensitivity compared to unsubstituted indoxyl acetate, which can suffer from diffusion artifacts. []
Q3: What is the molecular formula and weight of 5-Bromoindoxyl acetate?
A3: The molecular formula of 5-Bromoindoxyl acetate is C10H8BrNO2, and its molecular weight is 254.09 g/mol.
Q4: Is there any spectroscopic data available for 5-Bromoindoxyl acetate?
A4: While the provided research papers do not include specific spectroscopic data, researchers can access this information through chemical databases like PubChem and ChemSpider.
Q5: How stable is 5-Bromoindoxyl acetate in solution?
A5: The stability of 5-Bromoindoxyl acetate in solution can be affected by factors like pH, temperature, and exposure to light. It is generally recommended to prepare fresh solutions before use.
Q6: What types of esterases can be detected using 5-Bromoindoxyl acetate?
A: 5-Bromoindoxyl acetate is considered a substrate for non-specific esterases, meaning it can be hydrolyzed by a broad range of esterase enzymes. [, , ] Research has shown its use in detecting acetylcholinesterase, aliesterase, and other non-specific esterases in various tissues and organisms. [, , , , ]
Q7: Can 5-Bromoindoxyl acetate differentiate between different esterase isozymes?
A: While 5-Bromoindoxyl acetate can detect a wide range of esterases, studies indicate that combining it with other substrates, like α-naphthyl acetate, and specific inhibitors can help distinguish between different esterase isozymes. This approach allows for a more detailed analysis of esterase activity in specific cell types and tissues. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


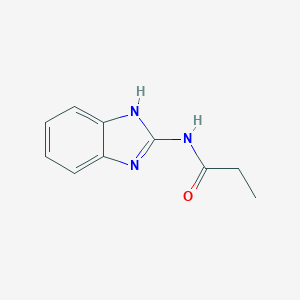

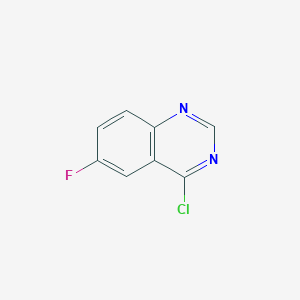
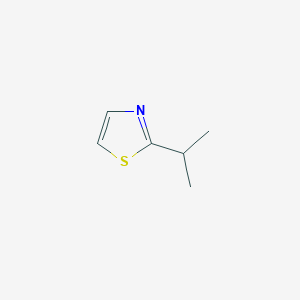
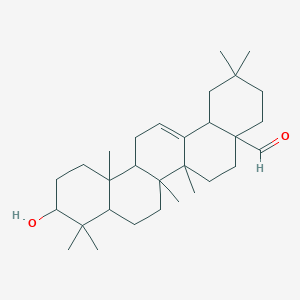
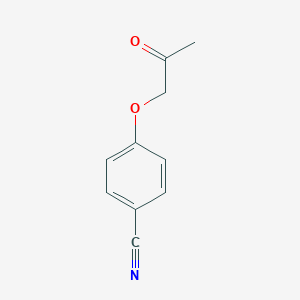
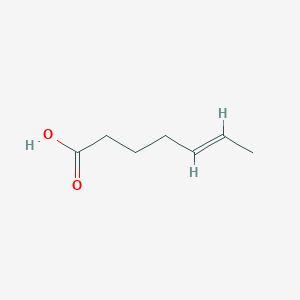
![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
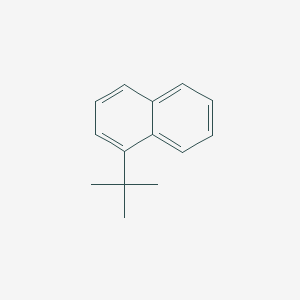
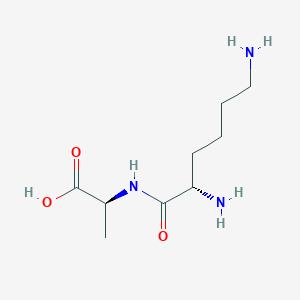

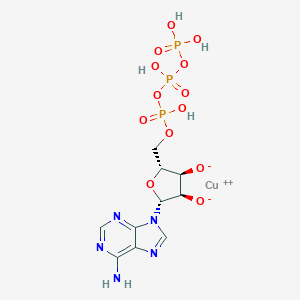
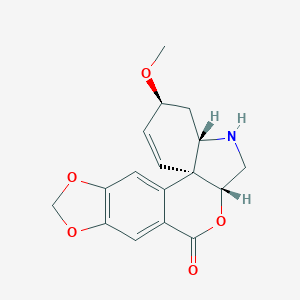
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
